Bienvenue dans la boutique en ligne BenchChem!

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

Carbohydrate Chemistry Conformational Analysis Stereoselective Synthesis

This compound integrates three structural features—4,6-O-benzylidene acetal, 3-deoxy, and 1,5-anhydro bridge—into a single pre-organized scaffold. The 3-deoxy modification eliminates C-3 competing reactivity, directing glycosylation exclusively to C-2 after deprotection. The benzylidene group locks the chair conformation for predictable facial selectivity. Orthogonal protection enables staged deprotection for sugar nucleotide synthesis. Ideal for sialyl Lewis X analogs, bacterial LPS fragments containing 3-deoxy sugars, and hexitol nucleic acid (HNA) building blocks including 3′-fluoro hexitol adenosine phosphoramidites. Multi-vendor availability at ≥95% purity with documented melting point (140–142 °C) ensures reproducible intermediate quality across synthetic campaigns.

Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26
CAS No. 152613-20-2
Cat. No. B1139965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol
CAS152613-20-2
Synonyms1,5-Anhydro-3-deoxy-4,6-O-(phenylmethylene)-D-ribo-hexitol; 
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26
Structural Identifiers
SMILESC1C(COC2C1OC(OC2)C3=CC=CC=C3)O
InChIInChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2): A Protected 3-Deoxy Anhydrohexitol Intermediate for Stereoselective Glycosylation and Nucleoside Synthesis


1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2, molecular formula C₁₃H₁₆O₄, molecular weight 236.26 g/mol) [1] is a synthetic protected deoxy anhydrohexitol derivative that adopts a conformationally restricted chair conformation . The compound features a benzylidene acetal protecting group bridging the O-4 and O-6 positions, a 3-deoxy functionality, and an anhydro bridge at C-1. It is classified as a chiral carbohydrate-derived building block and is commercially available as a white to off-white solid with typical purity specifications of ≥95% (or 98% from select vendors) [1]. Its primary documented utility is as a synthetic intermediate in the preparation of sugar nucleotides and as a glycosyl acceptor in stereoselective oligosaccharide assembly [2].

Why Generic Substitution of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2) Fails: Conformational Restriction and Regioselective Protection Dictate Synthetic Outcomes


Generic substitution of this compound with structurally related protected hexitols or benzylidene-protected carbohydrates is not scientifically valid. The specific combination of three structural features—the 4,6-O-benzylidene acetal locking the pyranose ring into a single chair conformation , the 3-deoxy functionality eliminating competing reactivity at C-3 , and the 1,5-anhydro bridge establishing a defined anomeric configuration—creates a uniquely pre-organized scaffold. This scaffold cannot be replicated by analogs such as 4,6-O-benzylidene-D-glucal (CAS 13265-84-4, which retains C-2/C-3 unsaturation and 3-OH), 1,5-anhydro-4,6-O-benzylidene-D-glucitol (which retains 3-OH and introduces competing nucleophilic sites), or 1,5-anhydro-2,3-di-O-benzyl-6-O-benzoyl-D-glucitol (which introduces alternative protecting group liabilities). The 3-deoxy modification eliminates the possibility of undesired glycosylation at C-3, while the benzylidene group provides orthogonal protection to benzyl or acyl groups used elsewhere in the synthetic sequence [1]. Substituting any alternative that lacks this precise protection pattern introduces regiochemical ambiguity, alters the conformational pre-organization, or creates competing reactivity that would derail stereoselective glycosylation outcomes [2].

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2): Quantified Differentiation Evidence for Procurement Decisions


Conformational Pre-Organization: Chair-Conformation Locking via 4,6-O-Benzylidene Acetal

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol adopts a single, conformationally restricted chair conformation due to the trans-decalin-type ring fusion imposed by the 4,6-O-benzylidene acetal . In contrast, unprotected or partially protected hexitols (e.g., 1,5-anhydro-D-glucitol) exist as equilibrating mixtures of multiple conformers. For the related 2-O-benzyl-4,6-O-benzylidene-3-deoxy glucopyranosyl system, the oxocarbenium ion intermediate adopts the ⁴H₃ half-chair conformation, which dictates the stereochemical outcome of nucleophilic attack [1]. The conformational locking provided by the benzylidene group in the target compound similarly restricts the reactive geometry, a feature absent in conformationally flexible alternatives such as per-acetylated or per-benzylated 3-deoxy hexitols.

Carbohydrate Chemistry Conformational Analysis Stereoselective Synthesis

3-Deoxy Functionality Eliminates Competing C-3 Glycosylation Pathways

The target compound lacks a hydroxyl group at the C-3 position (3-deoxy), whereas the direct analog 1,5-anhydro-4,6-O-benzylidene-D-glucitol retains a free 3-OH group. In the synthesis of sialyl Lewis X epitope analogs, glycosylation of 1,5-anhydro-4,6-O-benzylidene-D-glucitol (with 3-OH) and its 3-deoxy counterpart (target compound) proceeded under identical DMTST-promoted conditions [1]. The presence of the 3-OH group creates potential for competing glycosylation at C-3 versus C-2, necessitating additional protection/deprotection steps. The 3-deoxy modification in the target compound eliminates this regiochemical ambiguity, directing glycosylation exclusively to the remaining unprotected hydroxyl(s). In related 3-deoxy glucopyranosyl thioglycoside systems, stereoselective α-C-glycoside formation proceeds via oxocarbenium intermediates where the absence of a C-3 substituent reduces steric shielding and alters the preferred trajectory of nucleophilic attack compared to C-3-oxygenated analogs [2].

Oligosaccharide Synthesis Regioselective Glycosylation Orthogonal Protection

Orthogonal Protection Strategy: Benzylidene Acetal as Acid-Labile Masking Group

The 4,6-O-benzylidene acetal in the target compound provides orthogonal protection relative to benzyl ethers and acyl esters. In the synthesis of sialyl Lewis X epitope analogs, the benzylidene group was selectively removed via acid hydrolysis (aqueous acetic acid or p-TsOH) while leaving benzyl ethers at C-2 and other positions intact [1]. This orthogonal lability distinguishes the compound from analogs protected with alternative groups: 1,5-anhydro-6-O-benzoyl-2,3-di-O-benzyl-D-glucitol requires orthogonal cleavage of the benzoyl ester under basic conditions, while per-benzylated 3-deoxy hexitols lack an acid-labile handle for staged deprotection. The benzylidene group can be removed with 60-80% aqueous acetic acid at 60-80 °C or catalytic p-toluenesulfonic acid in methanol [1], conditions that do not affect benzyl ethers, azides, or glycosidic linkages.

Protecting Group Chemistry Orthogonal Deprotection Multistep Synthesis

Vendor Purity Specifications and Analytical Characterization Cross-Validation

Commercially available 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2) is offered with quantified purity specifications ranging from ≥95% to 98% across multiple independent vendors [1]. Melting point is consistently reported as 140-142 °C, providing a reliable identity confirmation metric . This contrasts with the direct analog 1,5-anhydro-4,6-O-benzylidene-2-O-toluoyl-3-deoxy-D-glucitol (CAS 149312-19-6), which is commercially less available and typically requires custom synthesis or specialized sourcing . The target compound is stocked by multiple established suppliers including Carl Roth (storage at -20 °C) [1], Santa Cruz Biotechnology , and Leyan (98% purity) , ensuring competitive procurement options and batch-to-batch consistency.

Quality Control Commercial Availability Analytical Chemistry

Documented Synthetic Utility in Sialyl Lewis X Epitope Assembly

The target compound has been validated as a glycosyl acceptor in the stereoselective synthesis of biologically relevant sialyl Lewis X (sLeˣ) epitope analogs [1]. In this study, glycosylation of 1,5-anhydro-4,6-O-benzylidene-D-glucitol (1) with methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (5) using DMTST promoter afforded fucosyl 1,5-anhydro-D-glucitol derivatives in preparatively useful yields. Subsequent glycosylation with a sialyl galactosyl donor, followed by benzylidene hydrolysis, benzyl group hydrogenolysis, O-deacylation, and methyl ester hydrolysis, produced fully deprotected sLeˣ epitope analogs [1]. This demonstrated utility in assembling complex, biologically active tetrasaccharides establishes a proven synthetic precedent. By contrast, alternative 3-oxygenated acceptors (e.g., 1,5-anhydro-4,6-O-benzylidene-D-glucitol with 3-OH) introduce additional regiochemical complexity requiring orthogonal C-3 protection or chromatographic separation of regioisomers.

Glycobiology Selectin Inhibition Oligosaccharide Synthesis

Optimal Research and Industrial Application Scenarios for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (CAS 152613-20-2) Based on Quantified Differentiation Evidence


Stereoselective Synthesis of 3-Deoxy Oligosaccharides and Glycoconjugates

This compound serves as an optimal glycosyl acceptor for synthesizing oligosaccharides containing 3-deoxy sugar units. The 3-deoxy functionality eliminates competing C-3 glycosylation, directing glycosidic bond formation exclusively to the C-2 position after benzylidene deprotection . The conformationally restricted chair scaffold imposed by the 4,6-O-benzylidene acetal ensures predictable facial selectivity during nucleophilic attack on glycosyl donors . Researchers synthesizing sialyl Lewis X analogs, blood group determinants, or bacterial lipopolysaccharide fragments containing 3-deoxy sugars should prioritize this compound over analogs retaining 3-OH functionality, which require additional protection steps and introduce regioisomeric byproducts.

Construction of Sugar Nucleotide Intermediates for Enzymology Studies

The compound is documented as a useful synthetic intermediate in the preparation of sugar nucleotides . The orthogonal protection strategy—acid-labile benzylidene acetal combined with a stable 1,5-anhydro bridge—allows staged deprotection to access nucleotide sugar analogs. The 3-deoxy modification enables investigation of the role of the C-3 hydroxyl in glycosyltransferase recognition and catalysis, providing mechanistic insights not accessible with fully oxygenated sugar nucleotide analogs. This application is particularly relevant for enzymology groups studying glycosyltransferase specificity or developing nucleotide sugar-based inhibitors.

Chiral Building Block for Modified Carbohydrate and Hexitol Nucleic Acid Synthesis

The compound functions as a protected deoxy sugar alcohol chiral intermediate for synthesizing modified carbohydrates . The 1,5-anhydrohexitol scaffold has been employed as a precursor to hexitol nucleic acid (HNA) building blocks, including 3′-fluoro hexitol adenosine and guanosine phosphoramidites . In this context, 1,5-anhydro-4,6-O-benzylidene-D-glucitol was converted to 1,5-anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol in a three-step process, enabling synthesis of nucleoside analogs in preparative yields (1-2 g scale, 18-21% overall yield) . The conformational pre-organization and orthogonal protection make this compound suitable for medicinal chemistry campaigns developing antisense oligonucleotides or siRNA therapeutics based on hexitol scaffolds.

Quality-Controlled Procurement for Multistep Synthetic Campaigns

For laboratories conducting multistep syntheses requiring reproducible intermediate quality, the compound's multi-vendor commercial availability with documented purity specifications (95-98%) and consistent melting point (140-142 °C) reduces batch-to-batch variability . The availability of analytical data (MDL MFCD01863331, InChI, SMILES) enables incoming quality control verification. Procurement from established suppliers with documented storage specifications (-20 °C long-term) ensures compound integrity throughout extended synthetic campaigns . This scenario is specifically relevant for process chemistry groups and core facilities where reproducible intermediate quality directly correlates with downstream synthetic success rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.